S-1-Cbz-3-Boc-aminopyrrolidine
Overview
Description
S-1-Cbz-3-Boc-aminopyrrolidine, also known as S1CBZ-3BOC-AP, is an aminopyrrolidine derivative that has been widely studied for its potential applications in various areas of scientific research. The compound is a cyclic amine with an aryl group attached to the nitrogen atom. It is a highly versatile molecule that can be used in a variety of reactions and has been found to have a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Enhancing Kinetic Resolutions and Enantioselectivity
The kinetic resolution of 3-aminopyrrolidine (3AP) is significantly enhanced when using ω-transaminases in combination with protective group strategies such as 1-N-Cbz (carbobenzyloxy) and N-Boc (tert-butoxycarbonyl) protection. Specifically, 1-N-Cbz-protected 3-aminopyrrolidine shows improved enantioselectivity (>99% ee at 50% conversion) and reaction rate (up to 50-fold higher) compared to unprotected substrates. This methodology highlights the critical role of carbamate protection in increasing both the reaction rate and enantioselectivity for such resolutions, offering a promising approach for the efficient synthesis of enantiomerically pure compounds (Höhne, Robins, & Bornscheuer, 2008).
Asymmetric Cycloaddition Reactions
N-Cbz- and N-Boc-protected isoxazolidines can be directly obtained through an organocatalytic formal [3 + 2] cycloaddition reaction using in situ-generated N-carbamoyl nitrones. This process achieves high yields and enantiomeric excesses under mild conditions, employing inexpensive and readily available catalysts. The synthetic versatility of the resulting products allows for the production of valuable building blocks, including free isoxazolidines and 1,3-aminoalcohols, demonstrating the utility of N-Cbz- and N-Boc-protected substrates in asymmetric synthesis (Gioia et al., 2009).
Synthesis of Orthogonally Protected Diazabicyclo Derivatives
Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine serves as a versatile building block for synthesizing 4-substituted 3-aminopiperidines, which have high potential for biological activity. A scalable multigram synthesis approach starting from simple materials like pyridine and benzyl chloride demonstrates the practical application of orthogonal protection strategies in the efficient synthesis of complex aminopiperidines (Schramm et al., 2009).
Development of Protected Hypusine for Peptide Synthesis
An orthogonally protected hypusine reagent, compatible with the Fmoc/t-Bu protection strategy, has been developed for the solid-phase synthesis of hypusinated peptides. The side-chain protecting groups (Boc and t-Bu) allow for the seamless integration of hypusine into peptides, demonstrating the reagent's utility in synthesizing biologically relevant peptides using standard Fmoc chemistry (Song et al., 2015).
properties
IUPAC Name |
benzyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561639 | |
Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-1-Cbz-3-Boc-aminopyrrolidine | |
CAS RN |
122536-74-7 | |
Record name | Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30561639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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